molecular formula C16H15NO2 B12864271 (S)-4-Phenyl-3-p-tolyloxazolidin-2-one CAS No. 572923-05-8

(S)-4-Phenyl-3-p-tolyloxazolidin-2-one

Cat. No.: B12864271
CAS No.: 572923-05-8
M. Wt: 253.29 g/mol
InChI Key: QENWQHDTOBJPJL-OAHLLOKOSA-N
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Description

“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:

  • The “(S)” designation indicates the stereochemistry of the chiral center.
  • “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.
  • “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.

Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.

Chemical Reactions Analysis

Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:

    Oxidation: Oxidative transformations of the oxazolidinone ring.

    Reduction: Reduction of the carbonyl group.

    Substitution: Substitution reactions at the phenyl or p-tolyl positions.

Common Reagents and Conditions::

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction. For example:

  • Oxidation may yield an oxazolidinone with an oxygen-containing functional group.
  • Reduction could lead to the corresponding alcohol.
  • Substitution may result in derivatives with different substituents.

Scientific Research Applications

Chemistry::

  • Used as a chiral auxiliary in asymmetric synthesis.
  • Building block for other chiral compounds.
Biology and Medicine::
  • Investigated for potential antibacterial or antiviral properties.
  • Studied as a ligand for metal complexes.
Industry::
  • Limited industrial applications, but its chiral nature makes it valuable in fine chemical synthesis.

Mechanism of Action

The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.

Properties

CAS No.

572923-05-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1

InChI Key

QENWQHDTOBJPJL-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

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